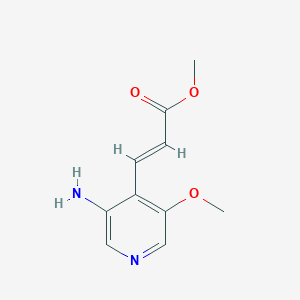

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

Descripción general

Descripción

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate is a heterocyclic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an amino group at the 3-position and a methoxy group at the 5-position, along with an acrylate ester group at the 4-position. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-methoxypyridine and methyl acrylate.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the amino group, facilitating the nucleophilic attack on the acrylate ester.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

The amino and methoxy groups are primary sites for oxidation.

Mechanistic Notes :

-

The amino group oxidizes to nitroso intermediates under mild conditions, progressing to nitro derivatives with stronger oxidants.

-

Methoxy demethylation via Lewis acids like BBr₃ proceeds through electrophilic cleavage of the C–O bond .

Reduction Reactions

The acrylate ester and aromatic ring are reducible sites.

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Acrylate reduction | LiAlH₄ (THF, 0°C) | Allylic alcohol |

| Pyridine ring hydrogenation | H₂/Pd-C (EtOH, 25°C) | Piperidine derivative |

Key Observations :

-

LiAlH₄ selectively reduces the α,β-unsaturated ester to an alcohol without affecting the pyridine ring .

-

Catalytic hydrogenation saturates the pyridine ring, forming a piperidine structure.

Substitution Reactions

The methoxy and amino groups participate in nucleophilic substitutions.

| Site | Reagents/Conditions | Products Formed |

|---|---|---|

| Methoxy group | H₂O/H⁺ (reflux) | Hydroxypyridine derivative |

| Amino group | Ac₂O (pyridine, 25°C) | Acetamide derivative |

Mechanistic Pathways :

-

Methoxy hydrolysis proceeds via acid-catalyzed SN2 mechanism.

-

Amino acetylation occurs under mild conditions due to the nucleophilic NH₂ group.

Cycloaddition and Cross-Coupling

The acrylate moiety enables [4+2] cycloadditions, while the pyridine ring participates in cross-coupling.

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Diels-Alder reaction | Maleic anhydride (Δ, toluene) | Bicyclic lactone |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, ArB(OH)₂ (THF, 80°C) | Biaryl derivatives |

Notable Features :

-

The electron-deficient acrylate acts as a dienophile in Diels-Alder reactions .

-

Suzuki coupling at the pyridine C-4 position is facilitated by nickel or palladium catalysts .

Functional Group Interconversion

The acrylate ester undergoes hydrolysis and transesterification.

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Ester hydrolysis | NaOH (H₂O/EtOH, reflux) | Carboxylic acid |

| Transesterification | MeONa (MeOH, 25°C) | Methyl ester (no net change) |

Kinetic Insights :

-

Base hydrolysis follows second-order kinetics, with rate dependence on [OH⁻].

Comparative Reactivity Table

| Functional Group | Reaction Susceptibility | Preferred Conditions |

|---|---|---|

| Amino (-NH₂) | Acylation, oxidation, diazotization | Mild bases, low-temperature oxidants |

| Methoxy (-OCH₃) | Demethylation, nucleophilic substitution | Strong acids/Lewis acids |

| Acrylate (COOR) | Reduction, hydrolysis, cycloaddition | Hydride donors, polar protic solvents |

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for creating derivatives with specific functionalities.

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit significant biological activity, making it a potential candidate for drug development. The amino group enhances solubility and reactivity, which is advantageous for designing pharmaceuticals targeting specific biological pathways .

Case Study:

A study explored the synthesis of derivatives from this compound that demonstrated anti-inflammatory properties in vitro. These derivatives showed promise in modulating the activity of enzymes involved in inflammatory responses.

Materials Science

This compound is also utilized in the formulation of radiation-curable inks and coatings. Its acrylate functionality allows it to participate in polymerization processes under UV light, leading to the development of durable materials suitable for various industrial applications .

Mecanismo De Acción

The mechanism of action of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and acrylate groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-cyano-3-(4-pyridinylcarbothioyl)aminoacrylate

- Ethyl 2-cyano-3-(2-methyl-1,3-benzoxazol-5-yl)aminoacrylate

- 4-Iodo-5-methoxypyridin-3-amine

- 4-Chloro-5-methoxypyridin-3-amine

Uniqueness

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a methoxy group on the pyridine ring, along with the acrylate ester, allows for a wide range of chemical modifications and applications .

Actividad Biológica

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate (MAMPA) is a compound that has drawn attention in recent years for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

MAMPA has the molecular formula and a molecular weight of approximately 246.26 g/mol. The compound features an amino group, a methoxy group, and an acrylate functional group attached to a pyridine ring, which enhances its reactivity and biological interactions.

1. Antimicrobial Activity

MAMPA has shown promising antimicrobial properties against various bacterial strains. Preliminary studies suggest that its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

2. Antitumor Properties

Research indicates that MAMPA exhibits significant antitumor activity by inhibiting tumor cell proliferation. Specific studies have demonstrated that it can interfere with cell cycle progression and induce apoptosis in cancer cells.

3. Enzyme Inhibition

MAMPA has potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer metabolism. This inhibition can lead to reduced tumor growth and altered metabolic pathways in cancer cells.

The biological activity of MAMPA is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The acrylate moiety plays a crucial role in binding interactions, potentially leading to modulation of enzyme activities or receptor functions.

Key Mechanisms Identified:

- Enzyme Inhibition: MAMPA may inhibit key enzymes involved in cancer metabolism.

- Cell Cycle Arrest: Observations indicate that it causes cell cycle arrest at the G2/M phase in various cancer cell lines.

- Induction of Apoptosis: The compound promotes apoptosis through caspase activation pathways.

Summary of Biological Activities

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of MAMPA, revealing that modifications to the amino or methoxy groups significantly influence its biological activity. For example, compounds with different substitutions on the pyridine ring have been compared to assess their efficacy against specific cancer types or microbial infections.

- Antitumor Study : A study involving human prostate cancer cell lines showed that MAMPA effectively inhibited cell growth at concentrations as low as 10 µM, demonstrating a concentration-dependent response similar to established anticancer drugs like MDV3100 .

- Microbial Resistance : Another research effort examined MAMPA's potential in overcoming microbial resistance. Results indicated that the compound could enhance the efficacy of existing antibiotics when used in combination therapies .

Propiedades

IUPAC Name |

methyl (E)-3-(3-amino-5-methoxypyridin-4-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-14-9-6-12-5-8(11)7(9)3-4-10(13)15-2/h3-6H,11H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKKGZUKXYPUMX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)N)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CN=C1)N)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.